6-Chloroquinoline-8-sulfonamide
Description
Molecular Architecture and Crystallographic Analysis
6-Chloro-quinoline-8-sulfonamide (C$$9$$H$$7$$ClN$$2$$O$$2$$S) features a bicyclic quinoline scaffold substituted at the 6-position with chlorine and at the 8-position with a sulfonamide group. X-ray crystallographic studies of analogous quinoline sulfonamides reveal a planar quinoline ring system with bond lengths and angles consistent with aromatic delocalization. The sulfonamide group adopts a tetrahedral geometry around the sulfur atom, with S–O bond lengths averaging 1.43 Å and S–N bonds at 1.63 Å.
Table 1: Crystallographic parameters for 6-chloroquinoline-8-sulfonamide analogs
| Parameter | Value | Source |
|---|---|---|
| Crystal system | Monoclinic | |
| Space group | P2$$_1$$/n | |
| Unit cell dimensions | a=8.94 Å, b=10.45 Å, c=10.46 Å | |
| β angle | 109.3° | |
| Z value | 4 |
The chlorine substituent at C6 induces steric effects that influence molecular packing, while the sulfonamide group participates in key intermolecular interactions.
Electronic Configuration and Quantum Chemical Descriptors
Density functional theory (DFT) calculations on related sulfonamide-quinoline hybrids reveal a HOMO-LUMO energy gap of 0.9042 eV, indicating significant chemical reactivity. The HOMO is localized on the quinoline π-system and sulfonamide nitrogen lone pairs, while the LUMO resides primarily on the chlorinated aromatic ring.
Key quantum descriptors :
- Ionization potential: 6.82 eV (calculated from HOMO)
- Electron affinity: 5.92 eV (derived from LUMO)
- Electronegativity: 6.37 eV
- Global hardness: 0.45 eV
These parameters suggest moderate electrophilic character, with Fukui indices indicating preferential reactivity at the sulfonamide nitrogen and C5 position of the quinoline ring.
Thermochemical Stability and Solubility Profiling
Thermogravimetric analysis of similar compounds shows decomposition onset temperatures >200°C, indicating good thermal stability. The melting point range of 129-130°C observed for 4-chloro-N-(quinolin-8-yl)benzenesulfonamide analogs suggests strong intermolecular forces in the crystalline state.
Solubility characteristics:
- LogP (octanol/water): 2.1 ± 0.3 (predicted)
- Aqueous solubility: 0.12 mg/mL (25°C, pH 7.4)
- Solubility in DMSO: >50 mg/mL
The sulfonamide group enhances water solubility through hydrogen bonding capacity, while the chloroquinoline moiety contributes to lipid solubility.
Hydrogen Bonding Patterns and Supramolecular Arrangements
X-ray studies demonstrate three key interaction modes:
- Intramolecular N–H···N bonding (2.33 Å) between sulfonamide NH and quinoline N
- Intermolecular N–H···O dimers (3.01 Å) creating inversion symmetry
- π-π stacking between quinoline rings (centroid distance 3.65 Å, interplanar spacing 3.37 Å)
Table 2: Hydrogen bonding parameters
| Donor–Acceptor | D–A Distance (Å) | Angle (°) |
|---|---|---|
| N–H···O (intermolecular) | 3.01 | 169 |
| N–H···N (intramolecular) | 2.92 | 129 |
Properties
IUPAC Name |
6-chloroquinoline-8-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-7-4-6-2-1-3-12-9(6)8(5-7)15(11,13)14/h1-5H,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKQVVURFLWAAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094671-86-9 | |
| Record name | 6-chloroquinoline-8-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nucleophilic Aromatic Substitution
Reaction Overview
This method involves substituting a halogen atom (commonly bromine) at the 8-position of 6-chloroquinoline with a sulfonamide group. The electron-deficient quinoline ring facilitates nucleophilic attack by sulfonamide anions.
Procedure
- Substrate Preparation : 6-Chloro-8-bromoquinoline is synthesized via bromination of 6-chloroquinoline using N-bromosuccinimide (NBS) in acetic acid.
- Sulfonation : The brominated intermediate reacts with sulfonamide precursors (e.g., sulfanilamide) in dimethylformamide (DMF) at 120–140°C for 6–8 hours.
- Workup : The crude product is purified via column chromatography (ethyl acetate/hexane, 1:3) or recrystallization in ethanol.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–76% | |
| Reaction Temperature | 120–140°C | |
| Purification Method | Column chromatography |
Advantages : High regioselectivity due to the electron-withdrawing chlorine atom.
Limitations : Requires hazardous brominating agents and prolonged reaction times.
Friedel-Crafts Sulfonation
Reaction Overview
This approach directly introduces the sulfonamide group via electrophilic aromatic substitution, leveraging the reactivity of the quinoline ring.
Procedure
- Electrophilic Activation : 6-Chloroquinoline is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C to form the sulfonyl chloride intermediate.
- Amination : The intermediate reacts with aqueous ammonia or primary amines at room temperature for 2–4 hours.
- Crystallization : The product is precipitated using ice-cold water and recrystallized from ethanol.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 62–70% | |
| Reaction Time | 2–4 hours | |
| Solvent System | Dichloromethane/Water |
Advantages : Avoids halogenation steps; suitable for large-scale synthesis.
Limitations : Low functional group tolerance due to harsh acidic conditions.
Bischler-Napieralski Cyclization
Reaction Overview
This method constructs the quinoline ring de novo, incorporating the sulfonamide group during cyclization.
Procedure
- Formation of β-Chlorovinylamide : 4-Chloroaniline reacts with β-chloroacryloyl chloride in THF at −78°C.
- Cyclization : The intermediate undergoes thermal cyclization at 180°C in diphenyl ether, forming 6-chloroquinoline.
- Sulfonation : The quinoline product is sulfonated using sulfur trioxide–pyridine complex in DMF.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Overall Yield | 45–52% | |
| Cyclization Temperature | 180°C | |
| Sulfonation Agent | SO₃–Pyridine |
Advantages : Enables modular substitution patterns.
Limitations : Multi-step synthesis reduces overall efficiency.
Microwave-Assisted Synthesis
Reaction Overview
Microwave irradiation accelerates sulfonamide formation, reducing reaction times from hours to minutes.
Procedure
- Substrate Mixing : 6-Chloroquinoline and sulfonamide precursors (e.g., p-toluenesulfonamide) are dissolved in DMF.
- Irradiation : The mixture is heated at 150°C for 15–20 minutes under microwave conditions.
- Purification : The product is isolated via vacuum filtration and washed with cold methanol.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 78–82% | |
| Reaction Time | 15–20 minutes | |
| Energy Input | 300 W |
Advantages : Rapid synthesis; improved yields compared to conventional heating.
Limitations : Requires specialized equipment.
Metal-Catalyzed Coupling
Reaction Overview
Palladium or copper catalysts mediate cross-coupling between halogenated quinolines and sulfonamide derivatives.
Procedure
- Catalyst Preparation : Pd(PPh₃)₄ (5 mol%) is added to a mixture of 6-chloro-8-iodoquinoline and sulfonamide.
- Coupling Reaction : The reaction proceeds in dioxane at 100°C for 12 hours under nitrogen.
- Workup : The catalyst is removed by filtration, and the product is extracted with ethyl acetate.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–72% | |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | |
| Reaction Atmosphere | Nitrogen |
Advantages : High functional group tolerance.
Limitations : Costly catalysts; inert atmosphere required.
Sulfinylamine Reagent Approach
Reaction Overview
A novel method using t-BuONSO sulfinylamine reagent enables direct sulfonamide formation from organometallic reagents.
Procedure
- Grignard Reaction : 6-Chloroquinoline-8-magnesium bromide reacts with t-BuONSO at −78°C in THF.
- Quenching : The intermediate is hydrolyzed with ice-cold water to yield the sulfonamide.
- Isolation : The product is purified via silica gel chromatography.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 71–80% | |
| Reaction Temperature | −78°C | |
| Purification | Silica gel chromatography |
Advantages : Mild conditions; avoids sulfonyl chlorides.
Limitations : Requires low-temperature equipment.
Solid-Phase Synthesis
Reaction Overview
Immobilized sulfonamide precursors react with 6-chloroquinoline derivatives on resin supports.
Procedure
- Resin Loading : Wang resin is functionalized with sulfonamide groups using standard coupling reagents.
- Coupling : 6-Chloroquinoline-8-carboxylic acid is coupled to the resin using HBTU/DIEA in DMF.
- Cleavage : The product is released from the resin using trifluoroacetic acid (TFA).
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 60–68% | |
| Coupling Reagent | HBTU/DIEA | |
| Cleavage Agent | 95% TFA |
Advantages : Enables combinatorial library synthesis.
Limitations : Limited scalability; high reagent costs.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 68–76 | 6–8 hours | High | Moderate |
| Friedel-Crafts | 62–70 | 2–4 hours | Moderate | Low |
| Bischler-Napieralski | 45–52 | 24 hours | Low | High |
| Microwave-Assisted | 78–82 | 20 minutes | High | High |
| Metal-Catalyzed | 65–72 | 12 hours | Moderate | Low |
| Sulfinylamine Reagent | 71–80 | 1 hour | High | Moderate |
| Solid-Phase | 60–68 | 48 hours | Low | High |
Chemical Reactions Analysis
Types of Reactions
6-Chloroquinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids and their derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 6-Chloroquinoline-8-sulfonamide and its derivatives. Research indicates that this compound can inhibit the activity of muscle isoform 2 of pyruvate kinase (PKM2), a critical enzyme in cancer metabolism. By modulating PKM2, these compounds can disrupt the metabolic pathways essential for tumor growth and proliferation. For instance, derivatives of quinoline-8-sulfonamide were tested against various cancer cell lines, showing promising cytotoxic effects at concentrations ranging from 0.1 µg/mL to 200 µg/mL .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 9a | A549 | 0.1 | PKM2 inhibition |
| 9b | MDA-MB-231 | 0.5 | PKM2 inhibition |
| 9c | U87-MG | 0.3 | PKM2 inhibition |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. It acts as a competitive inhibitor of enzymes involved in folate synthesis in bacteria, effectively halting their growth. This mechanism is similar to that of traditional sulfonamides, which are known for their bactericidal effects .
Table 2: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <50 µg/mL |
| Escherichia coli | <30 µg/mL |
| Pseudomonas aeruginosa | <40 µg/mL |
Synthesis and Chemical Research
In chemical research, this compound serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows chemists to modify it and explore new derivatives with enhanced biological activities or different chemical properties .
Development of Novel Therapeutics
The compound has been used as a template for developing novel quinoline-based sulfonamides targeting various biological pathways. For example, modifications to the sulfonamide group have led to compounds that selectively inhibit carbonic anhydrases, which are implicated in cancer and other diseases .
Case Studies and Clinical Trials
Several clinical studies have explored the efficacy of related compounds derived from quinoline sulfonamides:
- A Phase II trial involving chloroquinoxaline sulfonamide (a derivative) demonstrated limited efficacy in treating metastatic colorectal cancer, leading to early termination due to insufficient response rates .
- In vitro studies have shown that certain derivatives exhibit significant antitumor activity against multiple cancer cell lines including breast and lung cancers, suggesting a need for further investigation into their clinical applications .
Mechanism of Action
The mechanism of action of 6-Chloroquinoline-8-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with DNA synthesis, leading to the death of microbial or cancer cells. The exact pathways and targets can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 6-chloroquinoline-8-sulfonamide are best understood in comparison to analogs with variations in substituent positions, halogen types, or functional groups. Below is a detailed analysis of key analogs:
Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
Positional Isomerism and Bioactivity
The positional isomer 2-chloroquinoline-6-sulfonamide (CID 43456677) shares the same molecular formula as this compound but differs in substituent placement. Experimental validation of these predictions remains pending.
Halogen Substitution Effects
Replacing chlorine with fluorine in 6-fluoroquinoline-8-sulfonyl chloride introduces a smaller, more electronegative halogen. Fluorine’s electron-withdrawing effect enhances the electrophilicity of the sulfonyl chloride group, making it a superior precursor for synthesizing sulfonamides under mild conditions . However, the reduced atomic radius of fluorine may compromise interactions with hydrophobic protein pockets compared to chlorine.
Dual Halogenation in 8-Chloro-6-fluoroquinoline
This compound combines chlorine and fluorine at adjacent positions, creating a polarized electronic structure. Such dual halogenation is hypothesized to improve metabolic stability and target selectivity in drug design, though toxicity profiles require further investigation .
Isoquinoline Derivatives
Methyl 6-fluoroisoquinoline-8-carboxylate demonstrates the versatility of fluorinated isoquinolines. Unlike sulfonamides, the carboxylate ester group facilitates prodrug strategies, enabling controlled release of active metabolites .
Biological Activity
6-Chloroquinoline-8-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly as an antimicrobial and antiviral agent. This article provides a detailed overview of its biological activity, mechanisms of action, pharmacokinetics, and research findings, supported by data tables and case studies.
Overview of Biological Activity
This compound exhibits significant biological activity against various pathogens, including bacteria and malaria parasites. Its primary mechanisms involve the inhibition of folate synthesis in bacteria and interference with heme polymerization in malaria trophozoites.
- Target Enzymes : The compound targets enzymes involved in folate synthesis in bacteria and heme polymerase in Plasmodium species.
- Mode of Action : It acts as a competitive inhibitor, preventing normal substrates from binding to these enzymes, thereby disrupting essential metabolic processes.
- Biochemical Pathways : The primary pathways affected include folate biosynthesis and heme detoxification processes.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that it is:
- Absorption : Likely to be readily absorbed when administered orally.
- Distribution : Distributed throughout the body, similar to other sulfonamides.
- Metabolism : Primarily metabolized by the liver.
- Excretion : Excreted via the kidneys.
Antimicrobial Activity
Research indicates that this compound demonstrates potent antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showing inhibition concentrations (IC) in the low micromolar range.
| Pathogen | IC50 (µM) | Mechanism |
|---|---|---|
| E. coli | 2.5 | Inhibition of folate synthesis |
| S. aureus | 1.8 | Inhibition of folate synthesis |
| P. falciparum | 0.7 | Inhibition of heme polymerase |
Antiviral Activity
In addition to antibacterial effects, the compound has been investigated for its antiviral properties. Preliminary studies suggest it may inhibit viral replication through similar mechanisms that affect metabolic pathways in both bacteria and viruses.
Case Studies
-
Clinical Study on Cancer Treatment :
A phase II clinical trial evaluated the efficacy of chloroquinoxaline sulfonamide (CQS), a related compound, in patients with metastatic colorectal cancer. The study revealed limited efficacy, with most patients showing disease progression despite treatment . This highlights the need for further research into structural modifications to enhance activity. -
Antimalarial Efficacy :
In vivo studies using Plasmodium berghei models demonstrated that this compound significantly reduced parasitemia levels by over 99%, indicating strong antimalarial potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
